molecular formula C8H9ClN4OS2 B1621422 (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol CAS No. 338422-47-2

(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B1621422
CAS No.: 338422-47-2
M. Wt: 276.8 g/mol
InChI Key: XGUJCLNKMGNGSO-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives has been reported in various studies . For instance, one study reported the synthesis of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Taking into account that thiadiazole is the bioisostere of pyrimidine and oxadiazole, it is not surprising that compounds bearing this moiety present a broad spectrum of pharmacological properties .


Chemical Reactions Analysis

Thiadiazole derivatives have shown a wide range of biological activities such as antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For instance, one study reported the yield, melting point, and IR, 1H NMR, 13C NMR, and mass spectra of a specific thiadiazole derivative .

Scientific Research Applications

Antiviral Activity

Thiadiazole derivatives, such as those synthesized from 4-chlorobenzoic acid, have been investigated for their antiviral activities. For instance, compounds synthesized in a study showed anti-tobacco mosaic virus activity, highlighting the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Antimicrobial Agents

Formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been shown to possess antimicrobial properties. These compounds demonstrated moderate activity against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Sah et al., 2014).

Molecular Aggregation Studies

Investigations into the effects of solvent on molecular aggregation have been conducted on related compounds. These studies provide insights into how different substituent groups and solvent environments affect molecular interactions and aggregation processes, which is crucial for understanding the physicochemical properties of novel compounds (Matwijczuk et al., 2016).

Safety and Hazards

While specific safety and hazard information for (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some thiadiazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[2-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-3-methylimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4OS2/c1-13-5(3-14)2-10-8(13)15-4-6-7(9)16-12-11-6/h2,14H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUJCLNKMGNGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377196
Record name 4H-922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-47-2
Record name 4H-922
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
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(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 3
(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 4
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(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 5
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(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 6
(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol

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